L-Alanyl-L-prolyl-L-prolyl-L-tyrosyl-L-proline
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Overview
Description
L-Alanyl-L-prolyl-L-prolyl-L-tyrosyl-L-proline is a peptide compound composed of five amino acids: alanine, proline, proline, tyrosine, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolyl-L-prolyl-L-tyrosyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-proline, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-proline, L-tyrosine, and L-proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-prolyl-L-prolyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced peptide with modified disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
L-Alanyl-L-prolyl-L-prolyl-L-tyrosyl-L-proline has several scientific research applications:
Chemistry: Used in studies of peptide synthesis, structure-activity relationships, and peptide-based catalysis.
Biology: Investigated for its role in protein-protein interactions, enzyme inhibition, and cell signaling pathways.
Medicine: Explored for potential therapeutic applications, including antimicrobial peptides, enzyme inhibitors, and drug delivery systems.
Industry: Utilized in the development of peptide-based materials, biosensors, and biocatalysts.
Mechanism of Action
The mechanism of action of L-Alanyl-L-prolyl-L-prolyl-L-tyrosyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, the tyrosine residue may participate in phosphorylation events, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-proline: A dipeptide with similar structural features but lacking the additional proline and tyrosine residues.
L-Prolyl-L-tyrosine: A dipeptide that shares the proline and tyrosine residues but lacks the additional alanine and proline residues.
L-Alanyl-L-tyrosine: A dipeptide with alanine and tyrosine residues, missing the proline residues.
Uniqueness
L-Alanyl-L-prolyl-L-prolyl-L-tyrosyl-L-proline is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. The presence of multiple proline residues introduces conformational rigidity, while the tyrosine residue provides potential sites for phosphorylation and other modifications.
Properties
CAS No. |
648907-51-1 |
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Molecular Formula |
C27H37N5O7 |
Molecular Weight |
543.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H37N5O7/c1-16(28)24(35)31-13-3-6-21(31)26(37)30-12-2-5-20(30)23(34)29-19(15-17-8-10-18(33)11-9-17)25(36)32-14-4-7-22(32)27(38)39/h8-11,16,19-22,33H,2-7,12-15,28H2,1H3,(H,29,34)(H,38,39)/t16-,19-,20-,21-,22-/m0/s1 |
InChI Key |
DWKSDDRRNQCUNK-XSXWSVAESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)O)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)O)N |
Origin of Product |
United States |
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